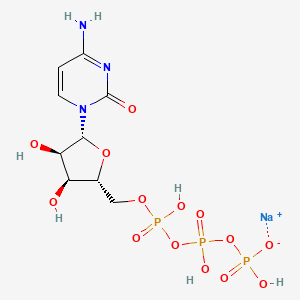
CTP xsodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine 5’-triphosphate disodium salt, commonly referred to as CTP xsodium, is a pyrimidine nucleoside triphosphate. It consists of a ribose sugar, three phosphate groups, and the base cytosine. This compound plays a crucial role in the synthesis of RNA and is involved in various metabolic processes, including the synthesis of glycerophospholipids and glycosylation of proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cytidine 5’-triphosphate disodium salt can be synthesized through a multi-enzyme cascade system. The process involves the deamination and uridine phosphorylation pathways, with cytidine as the key substrate. The final product is obtained via the irreversible reaction of cytidine triphosphate synthase, which catalyzes the amination of uridine triphosphate .
Industrial Production Methods
In industrial settings, cytidine 5’-triphosphate disodium salt is produced using high-purity nucleotides. The compound is supplied as a 100 mM sodium solution, ensuring over 99% purity. The production process involves stringent quality control measures to ensure the absence of DNase and RNase contamination .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine 5’-triphosphate disodium salt undergoes various chemical reactions, including:
Phosphorylation: It acts as a substrate in the synthesis of RNA.
Amination: Involves the conversion of uridine triphosphate to cytidine 5’-triphosphate.
Inhibition: It inhibits the enzyme aspartate carbamoyltransferase, which is involved in pyrimidine biosynthesis.
Common Reagents and Conditions
Phosphorylation: Requires enzymes like cytidine triphosphate synthase.
Amination: Utilizes cytidine deaminase and uridine triphosphate.
Inhibition: Involves the interaction with aspartate carbamoyltransferase.
Major Products Formed
RNA: Cytidine 5’-triphosphate is a key building block in RNA synthesis.
Glycerophospholipids: It acts as a coenzyme in their biosynthesis.
Glycosylated Proteins: Involved in protein glycosylation processes.
Wissenschaftliche Forschungsanwendungen
Cytidine 5’-triphosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of nucleotides and nucleic acids.
Biology: Plays a role in RNA synthesis and metabolic processes.
Medicine: Involved in the development of mRNA vaccines and therapeutics.
Industry: Used in the production of high-purity nucleotides for research and development
Wirkmechanismus
Cytidine 5’-triphosphate disodium salt exerts its effects by acting as a substrate in RNA synthesis and as a coenzyme in various metabolic reactions. It targets enzymes like cytidine triphosphate synthase and aspartate carbamoyltransferase, influencing pathways involved in pyrimidine biosynthesis and glycerophospholipid synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine triphosphate (ATP): Similar in structure but contains adenine instead of cytosine.
Uridine triphosphate (UTP): Contains uracil instead of cytosine.
Guanosine triphosphate (GTP): Contains guanine instead of cytosine.
Uniqueness
Cytidine 5’-triphosphate disodium salt is unique due to its specific role in RNA synthesis and its involvement in the regulation of pyrimidine biosynthesis. Unlike other nucleoside triphosphates, it specifically inhibits aspartate carbamoyltransferase, making it crucial for maintaining the balance of pyrimidine nucleotides in cells .
Eigenschaften
Molekularformel |
C9H15N3NaO14P3 |
|---|---|
Molekulargewicht |
505.14 g/mol |
IUPAC-Name |
sodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
InChI-Schlüssel |
WLXAPABOZXFQTH-IAIGYFSYSA-M |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
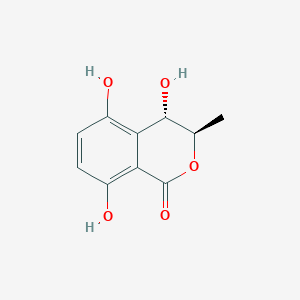
![N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B15217089.png)
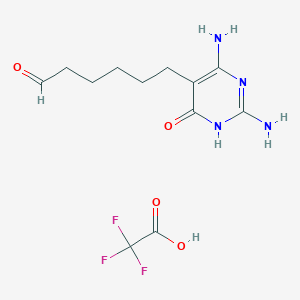
![7-Chloro-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15217097.png)
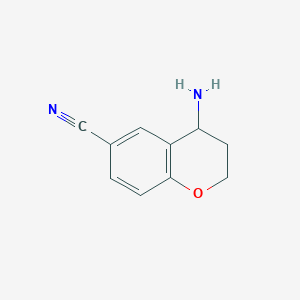
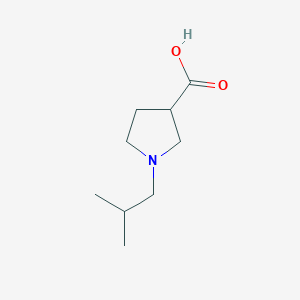
![Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]-](/img/structure/B15217109.png)
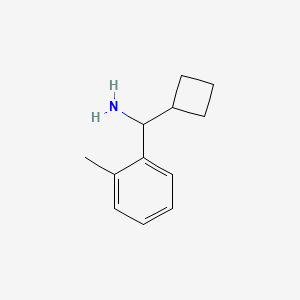
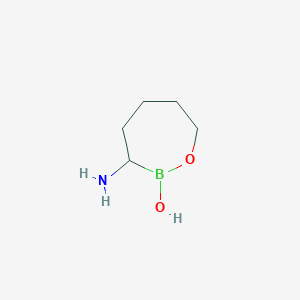
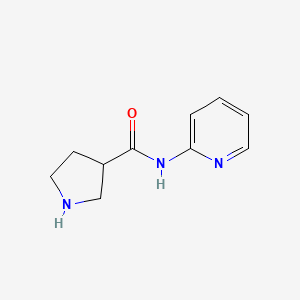

![[(5,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217165.png)

